molecular formula C20H23NO3 B5704318 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline

2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5704318
M. Wt: 325.4 g/mol
InChI Key: PNUXVLAQOPONGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline (DEBT) is a chemical compound that belongs to the class of tetrahydroisoquinoline derivatives. DEBT has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. In cancer research, this compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for the progression of the cell cycle. In Alzheimer's disease research, this compound has been shown to inhibit the activity of beta-secretase, which is responsible for the formation of beta-amyloid plaques. In Parkinson's disease research, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. In depression research, this compound has been shown to increase the levels of serotonin and dopamine in the brain by inhibiting the reuptake of these neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, this compound has been shown to inhibit the formation of beta-amyloid plaques and improve cognitive function. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function. In depression research, this compound has been shown to increase the levels of serotonin and dopamine in the brain and improve mood.

Advantages and Limitations for Lab Experiments

2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be used in a wide range of assays. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline. In cancer research, future studies could focus on the development of this compound derivatives with improved potency and selectivity. In Alzheimer's disease research, future studies could focus on the development of this compound-based drugs that can cross the blood-brain barrier. In Parkinson's disease research, future studies could focus on the development of this compound-based drugs that can target specific signaling pathways involved in the disease. In depression research, future studies could focus on the development of this compound-based drugs with fewer side effects and improved efficacy.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in various diseases. Its mechanism of action is not fully understood, but it has been shown to modulate various signaling pathways in the body. This compound has several advantages for lab experiments, but it also has some limitations. Future research on this compound could lead to the development of novel drugs for the treatment of cancer, Alzheimer's disease, Parkinson's disease, and depression.

Synthesis Methods

2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized by the condensation reaction of 3,4-diethoxybenzoyl chloride with tetrahydroisoquinoline in the presence of a base. The reaction yields this compound as a white crystalline solid with a melting point of 125-127°C.

Scientific Research Applications

2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and depression. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, this compound has been shown to inhibit the formation of beta-amyloid plaques, which are the hallmark of the disease. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress. In depression research, this compound has been shown to increase the levels of serotonin and dopamine in the brain.

properties

IUPAC Name

(3,4-diethoxyphenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-3-23-18-10-9-16(13-19(18)24-4-2)20(22)21-12-11-15-7-5-6-8-17(15)14-21/h5-10,13H,3-4,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUXVLAQOPONGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.